molecular formula C7H9NO B1468627 2-(Furan-3-yl)cyclopropan-1-amine CAS No. 1406682-97-0

2-(Furan-3-yl)cyclopropan-1-amine

Cat. No.: B1468627
CAS No.: 1406682-97-0
M. Wt: 123.15 g/mol
InChI Key: YXRIXRUBHHRCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of furan compounds has been a topic of interest in the field of medicinal chemistry research due to their activities associated with chemotherapeutic behavior . Furan containing compounds are greatly distributed in nature and are used as pharmaceutical agents . They are synthesized by reaction of the corresponding hydrazide with different aldose sugars .


Molecular Structure Analysis

The molecular structure of “2-(Furan-3-yl)cyclopropan-1-amine” is represented by the InChI code 1S/C7H9NO/c8-6-4-5(6)7-2-1-3-9-7/h1-3,5-6H,4,8H2/t5-,6-/m1/s1 . The molecular weight of this compound is 123.15 .


Chemical Reactions Analysis

Cyclopropane, a structural motif in “this compound”, attracts wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of its unique structural and chemical properties . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .


Physical and Chemical Properties Analysis

The physical form of “this compound” is liquid . It has a storage temperature of -10°C .

Scientific Research Applications

Arylmethylidenefuranones and Reactions with Nucleophiles

The reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents demonstrate the versatility of furan derivatives in synthesizing a wide range of compounds. These reactions yield acyclic, cyclic, and heterocyclic compounds such as amides, pyrrolones, and benzofurans, highlighting the role of furan derivatives in organic synthesis and potential pharmaceutical applications (Kamneva, Anis’kova, & Egorova, 2018).

Furan in Foods and Potential Health Implications

Although not directly related to "2-(Furan-3-yl)cyclopropan-1-amine," research on furan's occurrence in food products and its metabolism reveals the importance of understanding furan derivatives' biological impacts. Furan, a food processing contaminant, and its metabolites pose health risks, underscoring the need for further research on furan derivatives' safety and metabolic pathways (Zhang & Zhang, 2022).

Bioactive Furanyl-Substituted Nucleobases and Nucleosides

Furan and thiophene derivatives play a significant role in medicinal chemistry, particularly in designing bioactive molecules, including nucleobases and nucleosides. These compounds exhibit antiviral, antitumor, and antimycobacterial activities, highlighting the potential of furan derivatives in drug development (Ostrowski, 2022).

Self-Healing Polymers and Diels–Alder Chemistry

The use of furan derivatives in self-healing materials, particularly through Diels–Alder chemistry, illustrates the application of "this compound" and related compounds in developing advanced materials. These polymers exhibit thermally reversible crosslinking, offering potential in creating durable and repairable materials (Liu & Chuo, 2013).

Conversion of Biomass to Furan Derivatives

The transformation of lignocellulosic biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), demonstrates the role of furan compounds in sustainable chemistry. These derivatives serve as platform chemicals for producing a variety of materials, including polymers and fuels, showcasing the environmental and economic benefits of furan-based chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety and Hazards

The safety information for “2-(Furan-3-yl)cyclopropan-1-amine” includes pictograms GHS05 and GHS07 . The signal word is “Danger” and the hazard statements include H314 and H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Future Directions

Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been gaining attention . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs . This suggests that “2-(Furan-3-yl)cyclopropan-1-amine” and similar compounds may have potential future applications in the field of green chemistry .

Mechanism of Action

Target of Action

Furan derivatives, which include 2-(furan-3-yl)cyclopropan-1-amine, have been noted for their significant antibacterial activity . This suggests that the compound may interact with bacterial cells as its primary target.

Mode of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . Therefore, it can be inferred that this compound may interact with its targets in a way that exploits these characteristics.

Biochemical Pathways

Given the noted antibacterial activity of furan derivatives , it is plausible that the compound may interfere with essential biochemical pathways in bacterial cells, leading to their inhibition or death.

Result of Action

Given the antibacterial activity of furan derivatives , the compound may result in the inhibition of bacterial growth or death of bacterial cells.

Biochemical Analysis

Biochemical Properties

2-(Furan-3-yl)cyclopropan-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclopropanases, which are responsible for the formation of cyclopropane rings in natural products . These interactions often involve the formation of carbocations, carbanions, or carbon radicals as intermediates. Additionally, this compound may interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation and differentiation . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it may inhibit certain enzymes by binding to their active sites and preventing substrate access . Conversely, it can activate other enzymes by stabilizing their active conformations. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . It can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance. The compound’s interactions with metabolic enzymes can also influence its own degradation and clearance from the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy, influencing its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences metabolic processes. The compound’s localization can modulate its effects on cellular function and overall biological activity.

Properties

IUPAC Name

2-(furan-3-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRIXRUBHHRCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Furan-3-yl)cyclopropan-1-amine
Reactant of Route 2
2-(Furan-3-yl)cyclopropan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(Furan-3-yl)cyclopropan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(Furan-3-yl)cyclopropan-1-amine
Reactant of Route 5
2-(Furan-3-yl)cyclopropan-1-amine
Reactant of Route 6
2-(Furan-3-yl)cyclopropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.